琥珀酸索利那新 EP 杂质 G

描述

Synthesis Analysis

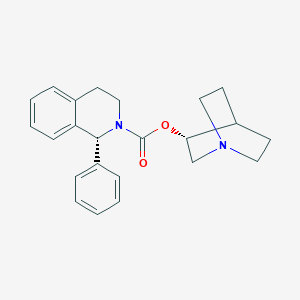

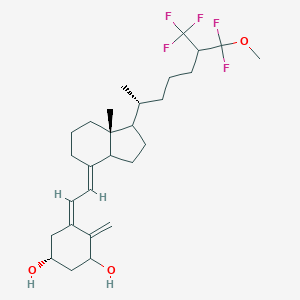

The synthesis of Solifenacin Succinate and its impurities has been explored through various chemical pathways. In a detailed study, Chavakula et al. (2014) described the synthesis and spectral characterization of potential impurities of Solifenacin Succinate, identifying three stereoisomeric impurities and one n-oxide impurity related to Solifenacin Succinate. Their synthesis involved known synthetic methods, with the n-oxide impurity being synthesized and characterized for the first time, providing valuable insights into the structural aspects and synthesis pathways of these impurities (Chavakula et al., 2014).

Molecular Structure Analysis

The molecular structure of Solifenacin Succinate impurities, including EP Impurity G, has been elucidated using advanced spectroscopic methods. Kaduk et al. (2015) solved and refined the crystal structure of Solifenacin hydrogen succinate, employing synchrotron X-ray powder diffraction data and density functional techniques. This study provides foundational knowledge on the molecular structure and crystalline form of Solifenacin derivatives, which is essential for understanding the behavior and interaction of impurities like EP Impurity G (Kaduk et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of Solifenacin Succinate impurities are influenced by their molecular structure. The study by Chavakula et al. (2014) not only outlines the synthesis of these impurities but also delves into their spectral characterization. This includes 1H and 13C NMR data, offering insights into the chemical behavior and reactivity of the impurities in relation to Solifenacin Succinate (Chavakula et al., 2014).

Physical Properties Analysis

The physical properties of Solifenacin Succinate EP Impurity G, such as solubility, melting point, and crystallinity, are crucial for drug formulation and stability studies. While specific studies on EP Impurity G are limited, the general methodologies and findings related to Solifenacin Succinate impurities can be applied to understand the physical behavior of these compounds. For instance, the crystal structure analysis by Kaduk et al. (2015) reveals the crystalline form of Solifenacin hydrogen succinate, which is indicative of the solid-state properties that could affect the solubility and stability of its impurities (Kaduk et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other substances, are determined by the molecular and structural characteristics of Solifenacin Succinate impurities. The synthesis and characterization work by Chavakula et al. (2014) contribute to understanding these chemical properties by providing detailed insights into the molecular identity and characteristics of Solifenacin Succinate impurities, including EP Impurity G (Chavakula et al., 2014).

科学研究应用

杂质识别和定量的分析方法

- 一项研究开发了一种快速、灵敏的超快液相色谱法来测定索利那新琥珀酸酯的相关物质和降解产物,强调了精确分析技术在识别药物化合物中杂质的重要性 (S. R. Krishna, B. Rao, N. Rao,2010).

- 另一项研究引入了快速色谱法来量化索利那新琥珀酸酯及其酸降解产物,证明了有效检测和量化杂质的能力 (M. Eissa, Ebraam B Kamel, M. Hegazy, A. Fayed,2023).

- 关于索利那新琥珀酸酯的潜在杂质(包括立体异构和 N-氧化杂质)的合成和光谱表征的研究,提供了对这些杂质的结构性质的见解,这对于开发控制其在药物产品中存在的方法至关重要 (R. Chavakula, M.Narayana Rao, M. Raju, R.V.Nageswara Rao,2014).

对药物制剂和稳定性的影响

- 开发了一种稳定性指示 HPLC 方法,用于定量片剂剂型中的索利那新琥珀酸酯和盐酸坦索罗辛及其杂质,强调了分析方法在确保药物制剂的稳定性和纯度中的关键作用 (Hari Kishan Reddy Ganthi, P. Raveendrareddy, Young Jun Park, Hanimi Reddy Bapatu, S. Park, W. Cho,2016).

- 对索利那新琥珀酸酯的体外和体内透皮吸收进行评估的研究,突出了药物制剂对药物生物利用度和治疗功效的影响,间接指出了控制杂质水平以维持药物性能的重要性 (M. Yoshida, S. Uchida, Yasuharu Kashiwagura, Shimako Tanaka, R. Matsui, N. Namiki,2019).

属性

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOUYBDGKBSUES-FCHUYYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Solifenacin Succinate EP Impurity G | |

CAS RN |

740780-79-4 | |

| Record name | (1R,3'R)-Solifenacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740780794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,3'R)-SOLIFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6P2J8CQ79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B50866.png)

![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)

![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)

![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)